Journal Name:Nature Materials
Journal ISSN:1476-1122
IF:47.656
Journal Website:http://www.nature.com/nmat/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:146
Publishing Cycle:Monthly
OA or Not:Not
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-15 , DOI:
10.1007/s10965-023-03688-5
In this investigation, ethylene–acrylic acid copolymer (EAA) was applied to compatibilize silicone rubber (SR) and ethylene–vinyl acetate copolymer (EVM) blend. The halloysite nanoparticles reinforced SR/EVM/EAA compatibilized nanocomposites were successfully prepared. The halloysite nanoparticles (HNP) were surface modified with 3-(triethoxysilyl) propyl methacrylate (KH570) to increase surface interaction of HNP with SR/EVM/EAA matrix. Pristine and silane-modified nanoparticles were characterized by Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction. The tensile strength, elongation at break, modulus at 300%, tear strength, shore A hardness, and set at break of compatibilized nanocomposites increase by 74%, 70%, 227%, 52.9%, 19.4%, and 264% than that of the SR/EVM blend, respectively. The mechanical properties were also studied at 90 °C for 48 h after the thermal aging of the nanocomposites. Dynamic mechanical analysis reveals storage modulus increase and glass transition temperatures of SR and EVM move closer to one another. The thermal durability of the uHNP/SR/EVM nanocomposites was investigated using nonisothermal TG analysis, and activation energy of decomposition (Eα) was estimated by Kissinger, Flynn–Wall–Ozawa, and Friedman methods. The results show that the thermal stabilities and Eα of nanocomposites loaded with 5 and 20 phr of uHNP are better than that of SR/EVM blend.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-15 , DOI:
10.1007/s10965-023-03691-w
In the study, the loading and desorption properties of four different drug models, namely ibuprofen sodium (IBFNa), diclofenac sodium (DCFNa), gentamicin sulfate (GS), and propranolol hydrochloride (P-HCl), through chitosan (CHI)/poly(acrylic acid) (PAA) and poly(styrene sulfonate) (PSS) based multilayers are monitored using quartz crystal microbalance-dissipation (QCM-D) and UV–vis spectrophotometry. Also, the layer growth of single/blend layer-by-layer (LbL) films is studied as a function of the blend composition. 72.5% DCFNa, 37.5% IBFNa, 34.7% GS, and 23.3% P-HCl (w/w) loadings are achieved for the LbL multilayers. Drug-loaded LbL films start to lose their layer integrity under an acidic medium regardless of the drug type while they show large swelling at pH 11. ΔD values significantly increase with IBF-Na and DCF-Na loading whereas this effect is minimal for GS and P-HCl insertion. In vitro analyses reveal that most of the loaded drug is released within five minutes and the desorption percentages are found to be 20.7% and 20.6% at pH 6.8 and 11 at the end of 120 h, respectively. SEM results show that the LbL films partially shrink and become more rugged during IBF uptake and release. The main findings of this study can provide a basis for controlling the loading and release of the desired drug molecule depending on the multilayer composition and stability as a function of the swelling properties and polyelectrolyte-drugs interactions.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-26 , DOI:
10.1007/s10965-023-03647-0
Microstructure distribution in polyolefin resins is one of the key factors governing the macroscopic properties of the products. The chain microstructure of two transparent poly(propylene-co-1-butene) (PPB) resins is investigated in this study through temperature rising elution fractionation in the temperature range of 35 − 140 °C. Both resins contain small amount of room temperature soluble component, i.e. less than 3.80 wt% fractions eluted at 35 − 50 °C, implying that the two resins could be used as food containers or food packaging films safely with very low migration of soluble contents. The two resins exhibit remarkable differences in composition distributions as 41.24 wt% of resin PPB-1 was collected at 100 °C, whereas 58.24 wt% of resin PPB-2 was collected at 83 °C. The composition and sequence distribution in each fraction were analyzed by 13C NMR spectroscopy. All the fractions are random propylene/1-butene copolymers containing 1-butene concentration in the range of 2.7 − 7.6 mol% for resin PPB-1 and 2.2 − 8.5 mol% for resin PPB-2. Individual 1-butene unit is mainly inserted into the polypropylene main chains since the average sequence length of 1-butene (nB) is really short (1.0 − 1.3). Resin PPB-1 has more fractions with high molecular weight and isotacticity collected above 105 °C than resin PPB-2, which contributes to a better stiffness of resin PPB-1. Besides, the difference in haze for the films produced from resins PPB-1 and PPB-2 is also demonstrated based on the chain microstructure results. It is found that resin PPB-2 has higher MFR and longer propylene sequences than resin PPB-1, resulting in a higher haze.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-27 , DOI:
10.1007/s10965-023-03655-0
Polymer dielectrics with synergistic large dielectric constant (ε′) and high breakdown field strength (Eb) have important applications in electronics device and electrical industry. In this work, to enhance the integrated dielectric characteristics of lead zirconate titanate (PZT)/poly(vinylidene fluoride) (PVDF), an insulating magnesia (MgO) shell was constructed on the surface of PZT via a facile chemical precipitation, and the prepared core@shell structured PZT@MgO particles were composited with PVDF to anticipate both high ε′ and Eb but low loss. We explored how the filler loading and MgO shell thickness, frequency affect the dielectric performances of PZT/PVDF composites. The results confirm that the PZT@MgO/PVDF composites show simultaneously improved ε′ and Eb along with low loss over the pristine PZT/PVDF because the MgO interlayer induces multiple-scale polarizations in PZT@MgO/PVDF and clearly boosts the Eb due to markedly prohibited charge injection and migration and electrical branch growth. The optimized ε′ and Eb in composites can be realized by controlling the MgO shell thickness. The theoretic fitting of experimental results by the Havriliak-Negami equation further uncovers the MgO shell’ impact on the polarization mechanism and expounds the inhibiting effect on carrier migration across the composites. The resulting PZT@MgO/PVDF composite dielectrics having both high ε′ and Eb but extremely low loss, display appealing uses in the electrical industries.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-26 , DOI:
10.1007/s10965-023-03704-8
SiO2 microspheres (N98) is a kind of spherical silica with a microstructure of 200 ~ 400 nm. In this work, different silane coupling agents were used for modification of N98 through wet mixing process. 3-(Trimethoxysilyl)propyl methacrylate (KH570) was the modification agent for modifying N98 through the comprehensive analysis of the curing property, Mooney viscosity, hardness, tensile strength, tear strength and fatigue properties of NR/N98 composites. The proportion of KH570 to N98 was further optimized and its modification effect was analyzed by FTIR and SEM. The effects of untreated N98 and KH570 treated N98 (N98@KH570) on the fatigue resistance of NR were mainly studied, and the effects on the basic properties of NR/N98 composites were comprehensively studied. The results show that N98@KH570 powder has no effect on the curing property, tensile property and wear resistance of NR/N98 composites, but can increase the viscosity of Mooney, reduce the tear strength, and slightly increase the hardness of NR/N98 composites. Nevertheless, N98@KH570 is compounded with NR, and the fatigue property of NR is improved. However, the fatigue property of NR can be significantly reduced by NR compounded with untreated N98. The fatigue resistance of NR is gradually improved with the proportion increase of KH570 to N98. The mass ratio of N98 to KH570 is 10:1 and loading of N98@KH570 is 8 phr, the fatigue resistance of NR is improved 71.4% compared with that of the untreated NR/N98 compounds.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-11 , DOI:
10.1007/s10965-023-03687-6
Bioderived polycarbonate (ISB-PC) was synthesized via transesterification and polycondensation of isosorbide (ISB) and diphenyl carbonate (DPC) using lithium acetoacetone as a catalyst. The resulting ISB-PC exhibited high glass transition temperatures similar to bisphenol A polycarbonate (BPA-PC) and was thermally stable up to 350 ℃. The incorporation of isosorbitol into the polymer chain imparted an improved mechanical property of ISB-PC, such as a higher bending and tensile modulus and higher elongation at break. ISB-PC can be readily cast into transparent films with a tensile strength of 73.3 MPa and a tensile modulus of 534 MPa. ISB-PC displayed high UV transmittance and possessed blue fluorescence under UV irradiation. At the same time, ISB-PC also has strong anti-yellowing ability.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-10 , DOI:
10.1007/s10965-023-03676-9
Metal ion pollutions have increased in recent decades as a result of the fast industrialization and contributing to water toxicity. In this study, functionalized Mobil Composition of Matter No. 41 (MCM-41) was embedded in the polyamide layer of thin film nanocomposite (TFN) membranes to improve the desalination application. The internal surface of MCM-41 mesopores was chemically modified using different polymers such as polydopamine, polyaniline and polystyrene. The FTIR, XRD and BET characterizations of modified MCM-41 revealed that the polymers were bound to the mesopores structure. As the length to diameter ratio for the mesopores is much less than the nanotubes, it was expected that mesopores can reduce the resistance against the permeation. TFN membrane containing 0.05 wt% pristine MCM-41 presented less (~150%) water permeation compared to thin film composite (TFC) membrane that can be linked to the small particle size of the nanoparticles and the pore blockage of the membrane and furthermore, the agglomeration of NPs that prevents the penetration of liquid through their cavities. On the other hand, TFN membrane containing 0.05 wt% polydopamine coated MCM-41 showed 236% and 35% more water flux compared to the membrane containing neat MCM-41 and TFC, respectively. The enhanced performance was due to higher hydrophilicity and the positive effects of the polymer coating on the adsorption and penetration of water molecules through the honey comb structure of MCM-41; the contact angle test results showed that membrane containing PDMCM-41 was 14.5% more hydrophilic compared to the above mentioned membranes. As the polymer coating creates some functional groups on the inner surface of the honey comb structure of MCM-41, the interactions between them and the ions improves the rejection, e.g. the Na+ rejection of the membranes containing 0.01 wt% PDMCM-41 and MCM-41 were 96.21% and 92.03%, respectively. The salt ion rejections study indicated that the performance of TFN membranes were nearly the same as the TFC membrane. As a result, this study revealed that functionalized MCM-41 based TFN membrane would be an effective choice to dominate the trade-off between the permeation and rejection.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-24 , DOI:
10.1007/s10965-023-03658-x
Graphene oxide exhibits great applications in the rubber industry due to its unique two-dimensional nanosheet structure, significant specific surface area, good barrier property, and high reactivity. However, different rubbers, such as carboxylated nitrile butadiene rubber, natural rubber, and styrene butadiene rubber, have different interactions with graphene oxide, which have a great influence on the reinforcement effect of graphene oxide on the rubber matrix. In this work, the enhancement mechanism of graphene oxide on carboxylated nitrile butadiene rubber, natural rubber, and styrene butadiene rubber was studied and the relationship between the microstructures and properties of GO/rubber nanocomposites was investigated by combining experiments with molecular dynamics simulation. The simulation results showed that graphene oxide had the best compatibility and the strongest interaction with carboxylated nitrile butadiene rubber, resulting in the largest binding energy and the smallest fractional free volume, mean square displacement, and the change of adhesive energy. The solvent resistance and mechanical properties of carboxylated nitrile butadiene rubber were improved by introducing graphene oxide, which was consistent with simulation results. This study provides a new way to explore the macroscopic properties of rubber nanocomposites at the molecular level.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-21 , DOI:
10.1007/s10965-023-03580-2
Epoxy resin-based composites have an important and extensive application value in both military and civilian, but their poor fire safety hinders their further development. Therefore, it is very important to improve the flame retardant properties of epoxy resin matrix composites, and a large number of literature reports have appeared in recent years. Biogenic epoxy resin flame retardants have emerged as the times require due to the problems of large amount of addition, difficult dispersion and low interfacial strength of epoxy resin flame retardants, as well as the continuous improvement of people's awareness of green chemistry and sustainable development. In this review, scholars will realize the necessity of flame retardant epoxy resin, understand the burning process, type of flame retardants and flame retardant mechanism of epoxy resin. Mastering the preparation method of epoxy resin flame retardants related to the two most popular biogenic materials, phytic acid (PA) and chitosan (CS), and the influence on the performance of epoxy resin matrix and the flame retardant mechanism. Discovering the advantages, challenges and prospects of biogenic materials PA and CS in the research of flame retardant properties of epoxy resins.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-24 , DOI:
10.1007/s10965-023-03702-w
In this contribution, we describe the kinetics associated with the rac-Me2Si[2-Me-4-Ph-Ind]2ZrCl2 (Cat-1)/borate/TIBA catalyzed copolymerization of E/dienes (isoprene (IP), butadiene (BD), 5-ethylidene-2-norbornene (ENB), 4-vinylcyclohexene (VCH) and vinyl norbornene (VNB)), and E/diene/1-hexene (1H) terpolymerization by using thiophenecarbonyl chloride (TPCC) that was used in Ziegler-Natta (Z-N) and metallocene-catalyzed polyethylene (PE) and polypropylene (PP) and E/P polymerizations. In both types of polymerizations, a higher amount of dienes was incorporated when VNB (2.70 mole %) and VCH (1.56 mole %) were added as comonomer, but IP and BD were incorporated with the moderated rate (0.6-1.1 mole %) with higher activities (3.45x106gm/mmolMt·h). The active center [Zr]/[C*] fraction is higher (61%) than previously reported PE polymerizations, especially in the case of E/IP, E/BD and E/IP/1H but lower than E/P (87%) copolymerization. Significantly, IP and BD activated the inactive catalytic sites that were dormant in the PE. The propagation rate constant (kpE) with IP was higher (kp564 Lmol-1s-1), while kpE with VNB (kp379 Lmol-1s-1) and VCH (kp304 Lmol-1s-1), which were lower than PE. This difference is built because of the diffusion barrier in the system. Compared to E/diene copolymers, kpE values in E/diene/1H terpolymerizations for IP, VCH, and VNB are higher and stable except ENB and determine that 1H prevents the insertion of dienes and reduces the crystalline properties resultant moderate kpE. Even though the E/BD copolymers decreased butadiene content of over 2 mol% resulted in better crystalline characteristics, lower diffusion barriers, and a higher kpE value. In concept, IP and BD are linear and readily available for coordination. While VCH, ENB and VNB are cyclic and bulky, metallocene in contact ion pairs cannot accept ENB, VNB, and VCH for coordination and subsequently act as dormant in the polymerization.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.90 | 356 | Science Citation Index Science Citation Index Expanded | Not |
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